3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one
Description
This compound features a pyridazinone core substituted at position 1 with a phenyl group and at position 3 with a 1,2,4-oxadiazole ring bearing a 4-bromophenyl moiety. Its molecular weight is 350.76 g/mol (calculated based on analogous structures in ). Crystallographic data for similar compounds (e.g., SHELX-refined structures in ) suggest planar configurations for the oxadiazole and pyridazinone rings, favoring π-π stacking interactions.
Properties
IUPAC Name |
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN4O2/c19-13-8-6-12(7-9-13)17-20-18(25-22-17)16-15(24)10-11-23(21-16)14-4-2-1-3-5-14/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPWNPNAZMRIPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one is a derivative of pyridazine and oxadiazole that has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings, including its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C22H13BrN4O2
- Molecular Weight : 445.27 g/mol
- CAS Number : 1291862-31-1
Biological Activity Overview
The biological activity of this compound has been explored in several studies, indicating various pharmacological properties:
Anticancer Activity
Research has shown that derivatives containing the oxadiazole moiety exhibit significant anticancer properties. For instance:
- A study demonstrated that compounds with oxadiazole structures showed IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines like MCF-7 and A549, highlighting their potential as anticancer agents .
Antibacterial Activity
Some studies have reported moderate antibacterial effects against specific bacterial strains:
- The compound exhibited EC50 values indicating its effectiveness against Xanthomonas oryzae (Xoo) and other pathogens, suggesting potential applications in agricultural settings .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptotic Pathways : The compound has been linked to the activation of apoptotic pathways in cancer cells, including increased p53 expression and caspase activation .
- Inhibition of Enzymatic Activity : Certain derivatives have shown inhibitory effects on human carbonic anhydrases (hCA), which are implicated in cancer progression .
Case Studies
Several case studies have highlighted the efficacy of the compound in various biological assays:
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
Core Heterocycle Modifications
- The 3-bromophenyl substitution (vs. 4-bromo) alters dipole orientation.
- 3-[3-(4-Pyridinyl)-1,2,4-Oxadiazol-5-yl]-1-[2-(Trifluoromethyl)benzyl]-2(1H)-Pyridinone (): A trifluoromethyl benzyl group enhances lipophilicity and metabolic stability compared to the phenyl group in the target compound.
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on analog in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
